molecular formula C21H19N3O4S B5711057 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide

Katalognummer B5711057
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: YHNSMKOTHZPTPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of the ATP-sensitive potassium channels in pancreatic beta cells, which results in increased insulin secretion. This compound has been extensively studied for its potential use in the treatment of type 2 diabetes.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane and subsequent activation of voltage-gated calcium channels, which results in increased insulin secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide are primarily related to its ability to increase insulin secretion. This compound has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide in lab experiments is its potent and specific inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This makes it a valuable tool for studying the regulation of insulin secretion in these cells.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on pancreatic beta cells at high concentrations, which could limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of ATP-sensitive potassium channels for the treatment of diabetes.
Another area of research is the investigation of the long-term effects of this compound on pancreatic beta cell function and survival. This could help to determine its potential use as a therapeutic agent for the treatment of diabetes.
Finally, there is potential for the development of novel drug delivery systems for 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide, which could improve its efficacy and reduce its toxicity in vivo.

Synthesemethoden

The synthesis of 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide has been extensively studied for its potential use in the treatment of type 2 diabetes. It has been shown to increase insulin secretion in pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients.

Eigenschaften

IUPAC Name

4-methyl-N-(4-methylphenyl)-N'-(3-nitrophenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-6-10-17(11-7-15)21(22-18-12-8-16(2)9-13-18)23-29(27,28)20-5-3-4-19(14-20)24(25)26/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSMKOTHZPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.